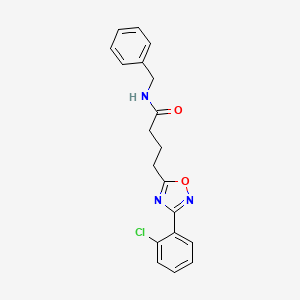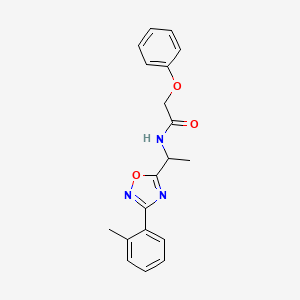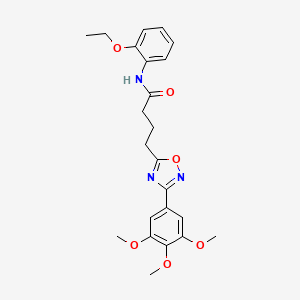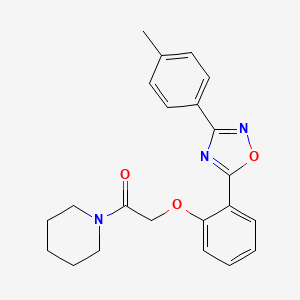
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CPOP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOP is a synthetic compound that belongs to the oxadiazole family and has been found to exhibit unique properties that make it an attractive candidate for use in several scientific research applications.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it an attractive candidate for use in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its unique properties, which make it an attractive candidate for use in various scientific research applications. However, one of the limitations of using N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its relatively high cost and the complexity of its synthesis, which may limit its widespread use in certain research fields.
Direcciones Futuras
There are several potential future directions for the research and development of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is the further exploration of its anticancer activity and its potential use in the development of new cancer therapies. Another potential direction is the investigation of its potential use in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the synthesis of novel derivatives of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide may lead to the discovery of new compounds with unique properties and applications.
Métodos De Síntesis
The synthesis of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that includes the reaction of benzylamine with 2-chlorobenzoyl chloride to form N-benzyl-2-chlorobenzamide. The next step involves the reaction of the intermediate product with potassium hydroxide and hydrazine hydrate to form 3-(2-chlorophenyl)-1,2,4-oxadiazole. Finally, the last step involves the reaction of the oxadiazole intermediate with butyryl chloride to form N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide.
Aplicaciones Científicas De Investigación
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit several potential applications in various fields of scientific research. One of the primary applications of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is in the field of medicinal chemistry, where it has been found to exhibit significant anticancer activity. N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to exhibit antifungal, antibacterial, and antiviral properties, making it an attractive candidate for use in the development of new drugs.
Propiedades
IUPAC Name |
N-benzyl-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-16-10-5-4-9-15(16)19-22-18(25-23-19)12-6-11-17(24)21-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWTXFKBHTYJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide](/img/structure/B7709566.png)
![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)










![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)